molecular formula C24H20ClFN2O3S2 B12013103 Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-96-2

Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12013103
CAS No.: 609795-96-2
M. Wt: 503.0 g/mol
InChI Key: MJPFONAVDLTBGD-UNOMPAQXSA-N
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Description

Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A 2-chloro-6-fluorobenzylidene substituent at position 2, introducing electron-withdrawing halogen atoms that influence electronic distribution and intermolecular interactions.
  • A 7-methyl group and ethyl carboxylate at position 6, enhancing steric bulk and solubility .

This compound belongs to a class of fused heterocycles known for diverse pharmacological applications, including antimicrobial and anti-inflammatory activities, as inferred from structurally related analogs .

Properties

CAS No.

609795-96-2

Molecular Formula

C24H20ClFN2O3S2

Molecular Weight

503.0 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20ClFN2O3S2/c1-4-31-23(30)20-13(2)27-24-28(21(20)14-8-10-15(32-3)11-9-14)22(29)19(33-24)12-16-17(25)6-5-7-18(16)26/h5-12,21H,4H2,1-3H3/b19-12-

InChI Key

MJPFONAVDLTBGD-UNOMPAQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C

Origin of Product

United States

Preparation Methods

Formation of the Thiazolo[3,2-a]Pyrimidine Core

The synthesis typically begins with the formation of the thiazolo[3,2-a]pyrimidine core. A cyclocondensation reaction between 2-aminothiazole derivatives and bifunctional reagents, such as bromomalonitrile, under alkaline conditions generates the fused thiazole-pyrimidine system. For instance, 1,4,5,6-tetrahydro-2-pyrimidinethiol reacts with bromomalonitrile in ethanol with sodium hydroxide at room temperature, yielding a 45% intermediate product. This step is critical for establishing the bicyclic framework.

Table 1: Reaction Conditions for Core Synthesis

ReactantReagentSolventTemperatureYield
1,4,5,6-Tetrahydro-2-pyrimidinethiolBromomalonitrileEthanolRT45%

Functionalization with Aromatic Substituents

Subsequent steps introduce the 2-chloro-6-fluorobenzylidene and 4-(methylthio)phenyl groups. A Knoevenagel condensation between the core intermediate and 2-chloro-6-fluorobenzaldehyde in the presence of piperidine as a catalyst facilitates the formation of the benzylidene moiety. The reaction proceeds under reflux in ethanol, achieving a 68% yield. Meanwhile, the 4-(methylthio)phenyl group is introduced via nucleophilic aromatic substitution using 4-(methylthio)phenylboronic acid under Suzuki-Miyaura coupling conditions.

One-Pot Heteroannulation Strategy

Palladium-Catalyzed Cyclization

An alternative method employs palladium-catalyzed heteroannulation to streamline the synthesis. This approach condenses acetylenic compounds with thiourea derivatives in a single pot, directly forming the thiazolo[3,2-a]pyrimidine scaffold. For example, heating 2-aminothiazoline with α,β-unsaturated ketones in toluene at 120°C for 12 hours yields the target structure with 55% efficiency. The use of Pd(PPh₃)₄ as a catalyst enhances regioselectivity, minimizing byproducts.

Table 2: One-Pot Heteroannulation Parameters

CatalystSolventTemperatureTimeYield
Pd(PPh₃)₄Toluene120°C12 h55%

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may reduce yields due to side reactions. Non-polar solvents such as xylene or diphenyl ether are preferred for high-temperature reactions (160–200°C), achieving yields up to 70%.

Biginelli Reaction-Based Synthesis

Three-Component Coupling

The Biginelli reaction, traditionally used for dihydropyrimidinones, has been adapted for thiazolo[3,2-a]pyrimidines. Ethyl acetoacetate, thiourea, and 2-chloro-6-fluorobenzaldehyde undergo acid-catalyzed cyclization in ethanol, forming the pyrimidine ring. Subsequent oxidation with iodine introduces the 3-oxo group, completing the heterocyclic system.

Table 3: Biginelli Reaction Conditions

ComponentsCatalystSolventYield
Ethyl acetoacetate, Thiourea, AldehydeHClEthanol60%

Post-Modification Steps

Post-Biginelli modifications include esterification at the 6-position using ethyl chloroformate and dimethylaminopyridine (DMAP). This step proceeds quantitatively under mild conditions (0–5°C), preserving the integrity of the sensitive benzylidene group.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation drastically reduces reaction times. A mixture of 2-aminothiazole, dimethyl acetylenedicarboxylate, and 4-(methylthio)phenyl isothiocyanate in DMF reaches completion in 20 minutes at 150°C, yielding 75% product. This method avoids thermal decomposition, enhancing scalability.

Comparative Efficiency

Table 4: Conventional vs. Microwave Synthesis

MethodTimeTemperatureYield
Conventional12 h120°C55%
Microwave20 min150°C75%

Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) confirms regiochemistry. The ¹H-NMR spectrum exhibits a singlet at δ 2.45 ppm for the methyl group and a doublet at δ 7.32 ppm for the 4-(methylthio)phenyl protons. Mass spectrometry (MS) corroborates the molecular ion peak at m/z 543.2 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms >98% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH guidelines.

Chemical Reactions Analysis

Reactions::

    Condensation Reaction: Formation of the thiazolopyrimidine ring system

    Acylation Reaction: Introduction of the acetyl group

    Michael Addition: Addition of the 2-amino-4-methylthiazole to the aldehyde

Common Reagents and Conditions::

    Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    Solvents: Ethanol, acetonitrile

    Acetylating Agent: Acetic anhydride

Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Properties :
    Several derivatives of thiazolo-pyrimidines have been investigated for their anticancer effects. Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in preclinical studies targeting specific cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells .
  • Anti-inflammatory Effects :
    The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in biological systems .
  • Antidiabetic Potential :
    Thiazolidinone derivatives related to this compound have been linked to improved insulin sensitivity and glucose metabolism in diabetic models. This suggests that similar compounds could be explored for their antidiabetic effects .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Thiazolo-Pyrimidine Core :
    The initial step involves the condensation of thiazole and pyrimidine derivatives under acidic conditions to form the core structure.
  • Substitution Reactions :
    Subsequent reactions often involve halogenation and nucleophilic substitutions to introduce functional groups such as methylthio and chloro groups.
  • Carboxylation :
    The final step may include carboxylation to yield the carboxylate ester form of the compound.

Case Studies and Research Findings

  • Antimicrobial Study :
    A study published in a peer-reviewed journal demonstrated the efficacy of various thiazolo-pyrimidine derivatives against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead compound for antibiotic development .
  • Cancer Cell Line Testing :
    In vitro assays conducted on breast cancer cell lines showed that this compound significantly inhibited cell proliferation compared to controls, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to biological effects.

Comparison with Similar Compounds

Crystallographic Insights

  • Puckered pyrimidine rings (flattened boat conformation) with dihedral angles between fused thiazole and aryl groups ranging from 80.9° to 85° .
  • Intermolecular interactions : C–H···O hydrogen bonds and π-halogen contacts stabilize crystal packing, a feature likely enhanced by the target’s chloro/fluoro substituents .

Comparison with Structural Analogs

Table 1: Substituent Effects on Key Properties

Compound Name (Substituents) Arylidene Group (Position 2) Position 5 Substituent Melting Point (°C) Yield (%) Notable Properties/Activities References
Target Compound 2-chloro-6-fluorobenzylidene 4-(methylthio)phenyl N/A ~68–78* High lipophilicity, potential antimicrobial activity
Ethyl 5-(4-bromophenyl)-7-methyl-... 4-bromophenyl 4-bromophenyl N/A 78 Strong π-halogen interactions in crystal packing
Ethyl 2-(2-fluorobenzylidene)-5-phenyl-... 2-fluorobenzylidene Phenyl N/A N/A Enhanced bioactivity (pyrimidine-thiazole synergy)
Ethyl 2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-trimethoxybenzylidene Phenyl 427–428 78 C–H···O hydrogen bonding chains
Ethyl 5-(2-chlorophenyl)-7-methyl-... Morpholinomethyl (Mannich base) 2-chlorophenyl N/A 57–78 Broad-spectrum antimicrobial activity

*Inferred from analogous synthesis protocols.

Key Observations:

Electron-Withdrawing vs. 4-(Methylthio)phenyl increases lipophilicity vs. polar groups (e.g., cyano in ), aiding membrane permeability .

Crystallographic Behavior :

  • Halogen substituents (Cl, F, Br) promote π-halogen interactions , stabilizing crystal lattices more effectively than methoxy or methyl groups .

Biological Activity: Mannich base derivatives (e.g., morpholinomethyl in ) show enhanced antimicrobial activity, suggesting that functionalization at position 2 (as in the target) could be similarly beneficial.

Physicochemical Properties

  • Solubility: The ethyl carboxylate group improves solubility in polar solvents (e.g., DMF, ethanol) compared to non-esterified analogs .
  • Thermal Stability : Melting points for analogs range from 213–428°C, with higher values observed for compounds with rigid substituents (e.g., trimethoxybenzylidene) .

Biological Activity

Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₂₄H₂₀ClFN₂O₃S₂
  • Molar Mass : 503.0 g/mol
  • CAS Number : 609795-96-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolopyrimidine core is known for its role in modulating various biological pathways, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation and survival.
  • Interaction with Receptors : It potentially interacts with receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell cycle progression.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : Studies have shown that related thiazolopyrimidine derivatives can reduce cell viability significantly, with IC50 values ranging from 10 to 33 nM, indicating potent activity against these cells .
CompoundCell LineIC50 (nM)
Compound AMCF-710
Compound BMDA-MB-23123

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. While specific data on this compound is limited, similar thiazolopyrimidine derivatives have demonstrated activity against various bacterial strains. For instance:

  • In vitro Studies : Compounds in this class have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition.
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the effects of related thiazolopyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Efficacy :
    • In a comparative study of various thiazolopyrimidine derivatives against pathogenic bacteria, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:

Biginelli-like cyclocondensation : Reacting substituted aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) with thiourea derivatives and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (e.g., HCl or acetic acid) .

Solvent selection : Polar aprotic solvents like DMF or ethanol improve yield by stabilizing intermediates.

Temperature control : Reactions are often conducted at 80–100°C for 6–12 hours.
Optimization Tips :

  • Use catalytic amounts of p-toluenesulfonic acid (PTSA) to enhance regioselectivity .
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzylidene groups) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 507.08) .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and ketone groups) .

How is purity assessed, and what stability considerations apply?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) to achieve >95% purity .
  • Melting Point : Consistent melting behavior (e.g., 180–185°C) indicates purity .
  • Stability Tests :
    • Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group.
    • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

What insights do X-ray crystallography studies provide about its molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Crystal System : Monoclinic (e.g., P2₁/n space group) .

  • Key Parameters :

    ParameterValueSource
    Unit cell (a, b, c)9.323, 10.170, 21.862 Å
    β angle96.33°
    Z4
  • Intermolecular Interactions : C–H···O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.6–4.0 Å) stabilize the lattice .

How can regioselectivity challenges in synthesis be addressed?

Methodological Answer:

  • Steric and Electronic Effects : Electron-withdrawing groups (e.g., –Cl, –F) on the benzylidene moiety direct cyclization to the thiazolo[3,2-a]pyrimidine core .
  • Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to suppress competing pathways .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize substituent positioning .

What methodologies evaluate its potential biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : MIC tests against S. aureus and E. coli (IC₅₀ values reported at 12–25 µM) .
    • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .
  • Structure-Activity Relationships (SAR) :
    • Replace the 4-(methylthio)phenyl group with electron-rich substituents to enhance binding .

How can conflicting data on synthetic yields be resolved?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize solvent drying (e.g., molecular sieves for ethanol).
    • Control humidity (<30%) to prevent side reactions .
  • Advanced Analytics : LC-MS identifies trace impurities (e.g., uncyclized intermediates) affecting yield .

What role does stereochemistry play in its reactivity?

Methodological Answer:

  • Z-Configuration : The benzylidene group adopts a Z-conformation due to intramolecular H-bonding between the carbonyl oxygen and thiazole nitrogen .
  • Impact on Bioactivity : Z-isomers show 3–5× higher antimicrobial activity than E-isomers due to better target fit .

How can computational modeling predict solid-state properties?

Methodological Answer:

  • Software Tools : Mercury (for packing analysis) and Gaussian (for DFT calculations).
  • Key Outputs :
    • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bond contribution) .
    • Solubility predictions using COSMO-RS (log P ~3.2) .

What strategies improve selectivity in derivatization?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., –OH with TBS groups) during functionalization .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl groups at C5 with Pd(PPh₃)₄ catalysis .

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